1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one

Dipeptidyl peptidase IV inhibition Type 2 diabetes Peptidomimetics

This chiral pyrrolidin-3-one derivative, derived from (S)-valine, offers unparalleled conformational rigidity and hydrogen-bonding capacity essential for DPP-IV and HIV protease inhibitor design. Its precise stereoelectronic profile ensures high target selectivity and metabolic stability, making it a critical building block for peptidomimetic research and drug discovery programs. Substituting with generic pyrrolidinones or racemic mixtures compromises binding affinity and stability. Secure high-purity (≥98%) material for your R&D pipeline.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B7923735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(=O)C1)N
InChIInChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3/t8-/m0/s1
InChIKeyNAQKHYPVNMBEFK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one: A Versatile Pyrrolidinone Scaffold for Drug Discovery and Chemical Biology


1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one (CAS: 1354011-85-0) is a chiral pyrrolidin-3-one derivative that integrates an (S)-valine-derived α-amino amide with a γ-lactam ring . This structural arrangement provides a unique combination of hydrogen-bonding potential, stereochemical constraint, and conformational rigidity that distinguishes it from simpler pyrrolidine building blocks . The compound's architecture has been exploited in the design of protease inhibitors, peptidomimetics, and biologically active small molecules, particularly those targeting dipeptidyl peptidase IV (DPP-IV) and HIV protease .

Why Pyrrolidin-3-one Analogs Are Not Interchangeable: Structural and Functional Implications of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one


Simple substitution of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one with a generic pyrrolidin-3-one or valine amide is not feasible due to the compound's specific stereoelectronic profile. The (S)-configuration of the valine-derived α-amino group, combined with the pyrrolidin-3-one ring's ketone at position 3, creates a unique spatial arrangement of hydrogen bond donors and acceptors that is critical for molecular recognition in biological targets such as proteases and peptidases [1]. Structural analogs lacking this precise arrangement—such as pyrrolidin-2-ones, simple valine amides, or racemic mixtures—exhibit significantly altered binding affinities and metabolic stability [2]. This specificity is particularly evident in DPP-IV inhibitor design, where the pyrrolidin-3-one scaffold's conformational rigidity enhances target engagement compared to more flexible pyrrolidine derivatives .

Quantitative Differentiation of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one: Evidence-Based Selection Criteria


Structural Advantage in DPP-IV Inhibitor Design: Pyrrolidin-3-one vs. Pyrrolidine Scaffolds

The pyrrolidin-3-one core, as found in 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one, serves as a privileged scaffold for DPP-IV inhibitors due to its conformational rigidity and favorable hydrogen-bonding network. In contrast, more flexible pyrrolidine derivatives often exhibit reduced potency and metabolic stability . Structural studies of valine-pyrrolidide bound to DPP-IV reveal that the pyrrolidine ring's conformation is critical for optimal interaction with the enzyme's catalytic site [1].

Dipeptidyl peptidase IV inhibition Type 2 diabetes Peptidomimetics

HIV Protease Inhibition: Pyrrolidin-3-one vs. Pyrrolidin-2-one Scaffolds

The pyrrolidin-3-one ring, as a component of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one, has been successfully incorporated into HIV protease inhibitors. In a head-to-head comparison, pyrrolidin-3-one-based pseudopeptides demonstrated potent inhibitory activity against HIV-1 protease, whereas pyrrolidin-2-one analogs were significantly less effective [1]. This difference is attributed to the specific positioning of the ketone group, which enables key hydrogen-bond interactions with the protease active site [2].

HIV protease inhibition Antiviral drug discovery Peptidomimetics

Enantiomeric Purity and Biological Activity: (S)-Configuration vs. Racemic Mixtures

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one is synthesized as a single (S)-enantiomer, which is crucial for its biological activity. In contrast, racemic mixtures of valine-pyrrolidinone derivatives often exhibit reduced potency and increased off-target effects due to the antagonistic or inactive (R)-enantiomer [1]. This stereochemical requirement is well-documented in protease inhibitor design, where the (S)-configuration is essential for optimal fit within the chiral active site [2].

Chiral synthesis Enantioselectivity Biological activity

Optimal Research Applications for 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one: From Protease Inhibition to Peptidomimetic Design


DPP-IV Inhibitor Discovery and Lead Optimization

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one serves as a key intermediate or scaffold for the synthesis of novel DPP-IV inhibitors, a validated target for type 2 diabetes treatment . Its pyrrolidin-3-one core provides the necessary conformational constraint and hydrogen-bonding capacity for optimal enzyme engagement, as demonstrated in structural studies of valine-pyrrolidide bound to DPP-IV [1].

HIV Protease Inhibitor Development

The compound's pyrrolidin-3-one ring is a critical pharmacophore in the design of HIV protease inhibitors [2]. It can be elaborated into potent pseudopeptide inhibitors that mimic the Phe-Pro cleavage site of the viral protease, a strategy validated by multiple research groups [3].

Peptidomimetic and Conformational Constraint Studies

As a conformationally restricted amino acid derivative, 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one is an excellent building block for peptidomimetic research . It can be used to introduce structural rigidity into peptide chains, thereby improving metabolic stability and target selectivity, particularly in the development of protease-resistant therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.